molecular formula C16H15N3O4S2 B2573699 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 896686-18-3

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2573699
CAS No.: 896686-18-3
M. Wt: 377.43
InChI Key: ZRXPPKGYRRQCLA-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and nitrogen sources.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothiadiazine intermediate.

    Acetylation: The final step involves the acetylation of the intermediate compound with 2-methoxyphenyl acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways. It is particularly useful in investigating the mechanisms of action of benzothiadiazine derivatives.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules. It is also explored for its potential use in agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine ring structure.

    Hydrochlorothiazide: Another diuretic with a benzothiadiazine ring, used to treat hypertension and edema.

    Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the core benzothiadiazine structure and exhibit various pharmacological activities.

Uniqueness

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of the sulfanyl group and the 2-methoxyphenyl acetamide moiety. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-23-13-8-4-2-6-11(13)17-15(20)10-24-16-18-12-7-3-5-9-14(12)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXPPKGYRRQCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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